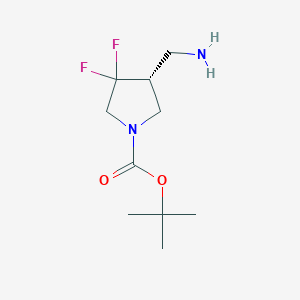
tert-Butyl (R)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a difluoropyrrolidine moiety
准备方法
The synthesis of tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoro groups: Fluorination reactions are employed to introduce the difluoro groups at the desired positions on the pyrrolidine ring.
Attachment of the aminomethyl group:
Protection of the amine group: The amine group is protected using tert-butyl carbamate to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反应分析
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Deprotection: The tert-butyl carbamate protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Biological Studies: The compound can be used in studies investigating the effects of fluorinated pyrrolidines on biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoro groups can enhance the compound’s binding affinity and selectivity. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-4-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the difluoro groups, which may result in different reactivity and binding properties.
tert-Butyl ®-4-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: Contains only one fluorine atom, which can affect its chemical and biological properties.
tert-Butyl ®-4-(aminomethyl)-3,3-dichloropyrrolidine-1-carboxylate: Substitutes fluorine with chlorine, leading to different steric and electronic effects.
The uniqueness of tert-Butyl ®-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C10H18F2N2O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC 名称 |
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m1/s1 |
InChI 键 |
LJBSWTXFLVTCDQ-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)CN |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



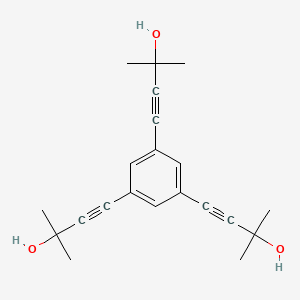
![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
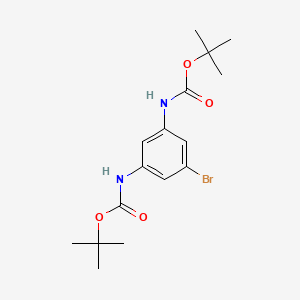
![Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13334371.png)
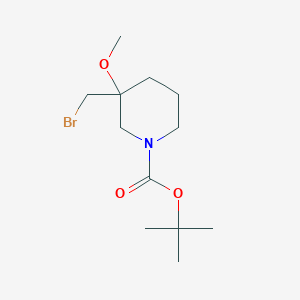
![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)
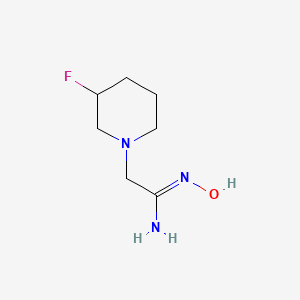
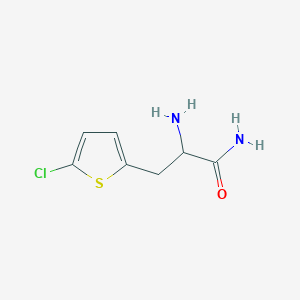
![6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334395.png)

![7'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13334405.png)
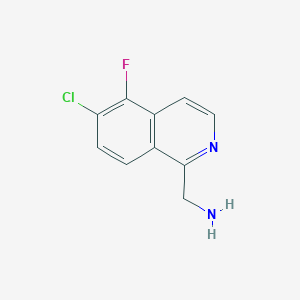
![2-{[(3,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13334426.png)
